(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide
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Overview
Description
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide is an organic compound belonging to the class of alpha amino acid amides. These compounds are characterized by the presence of an amide group attached to an alpha amino acid. The compound’s structure includes an amino group, a phenyl group, and an amide linkage, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide typically involves the reaction of a suitable alpha amino acid derivative with an amine. One common method is the coupling of an alpha amino acid ester with an amine under mild conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a common method used for the production of peptides and peptide-like compounds. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, followed by cleavage and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-N-{2-[bis(2-amino-2-oxoethyl)amino]-2-oxoethyl}-3-methylbutanamide
- N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine
- N-[(2S)-1-{2-(2-Amino-2-oxoethyl)-2-[(2E)-4-(cyclopropylamino)-4-oxo-2-butenyl]amino}-2-oxoethyl]-3-phenylpropanamide
Uniqueness
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide is unique due to its specific structural features, such as the presence of both amino and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9(11(16)14-7-10(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHDTHVQHUWCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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